molecular formula C18H27ClN2O2 B4901069 2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B4901069
M. Wt: 338.9 g/mol
InChI Key: KIPGPSJPTWNAKQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex structure It features a chlorophenoxy group, a piperidine ring, and a propanamide moiety

Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-13(2)21-11-9-14(10-12-21)20-17(22)18(3,4)23-16-8-6-5-7-15(16)19/h5-8,13-14H,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGPSJPTWNAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the chlorophenol derivative, which undergoes a reaction with an appropriate alkylating agent to introduce the chlorophenoxy group. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the propanamide moiety is added via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-2-methylpropanamide: Lacks the piperidine ring, which may result in different biological activity.

    N-(1-(propan-2-yl)piperidin-4-yl)propanamide: Lacks the chlorophenoxy group, which could affect its chemical reactivity and interactions.

    2-(2-chlorophenoxy)-N-(1-(propan-2-yl)piperidin-4-yl)acetamide: Has a different amide moiety, which may influence its properties.

Uniqueness

2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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